2,2,2-Trifluoroethyl piperidine-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with trifluoroethyl compounds under controlled conditions. One common method includes the reaction of piperidine-4-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; solvent conditions vary depending on the nucleophile.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins . This modulation can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl 4-(aminocarbonyl)piperidine-1-carboxylate .
- N-(2,2,2-Trifluoroethyl)piperidine-4-carboxamide hydrochloride .
- Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate .
Uniqueness
2,2,2-Trifluoroethyl piperidine-4-carboxylate is unique due to its trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability . These properties make it a valuable compound for various research applications and differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H12F3NO2 |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl piperidine-4-carboxylate |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)5-14-7(13)6-1-3-12-4-2-6/h6,12H,1-5H2 |
InChI Key |
IXKNBHNXOFTTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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